molecular formula C10H11NOS B12249748 2-(Furan-2-yl)-2-(thiophen-2-yl)ethan-1-amine

2-(Furan-2-yl)-2-(thiophen-2-yl)ethan-1-amine

Cat. No.: B12249748
M. Wt: 193.27 g/mol
InChI Key: KREAZNMNRJEVCS-UHFFFAOYSA-N
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Description

2-(Furan-2-yl)-2-(thiophen-2-yl)ethan-1-amine is an organic compound that features both furan and thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Furan-2-yl)-2-(thiophen-2-yl)ethan-1-amine typically involves the formation of the carbon-nitrogen bond between the furan and thiophene rings. One common method is the reductive amination of 2-(Furan-2-yl)-2-(thiophen-2-yl)ethanone with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods

Industrial production methods for such compounds often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include catalytic hydrogenation, Grignard reactions, and other advanced organic synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

2-(Furan-2-yl)-2-(thiophen-2-yl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the furan or thiophene rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or organolithium compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of 2-(Furan-2-yl)-2-(thiophen-2-yl)ethan-1-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The compound’s aromatic rings may also play a role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(Furan-2-yl)ethan-1-amine: Lacks the thiophene ring, making it less versatile in certain applications.

    2-(Thiophen-2-yl)ethan-1-amine: Lacks the furan ring, which may affect its chemical reactivity and biological activity.

    2-(Furan-2-yl)-2-(pyridin-2-yl)ethan-1-amine: Contains a pyridine ring instead of a thiophene ring, which may alter its electronic properties and reactivity.

Uniqueness

2-(Furan-2-yl)-2-(thiophen-2-yl)ethan-1-amine is unique due to the presence of both furan and thiophene rings, which confer distinct electronic and steric properties

Properties

IUPAC Name

2-(furan-2-yl)-2-thiophen-2-ylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NOS/c11-7-8(9-3-1-5-12-9)10-4-2-6-13-10/h1-6,8H,7,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KREAZNMNRJEVCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(CN)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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